molecular formula C23H22Br2N2O2 B5210829 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol

Cat. No. B5210829
M. Wt: 518.2 g/mol
InChI Key: GVPHPWUTLBUVGR-UHFFFAOYSA-N
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Description

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer properties. In addition, this compound has been shown to exhibit neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol in lab experiments is its specificity towards cancer cells, which may reduce the risk of side effects. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, with the aim of identifying new targets for cancer therapy. Additionally, there is a need to develop more efficient methods for the synthesis of this compound, which may improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol has been achieved using different methods. One of the methods involves the reaction of 3,6-dibromo-9H-carbazole with 4-ethoxyaniline in the presence of a base, followed by the addition of 2-propanol. Another method involves the reaction of 3,6-dibromo-9H-carbazole with 4-ethoxyphenyl isocyanate, followed by the addition of 2-propanol.

Scientific Research Applications

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer properties, with studies showing its effectiveness against various types of cancer cells, including breast, colon, and lung cancer cells. This compound has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(4-ethoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Br2N2O2/c1-2-29-19-7-5-17(6-8-19)26-13-18(28)14-27-22-9-3-15(24)11-20(22)21-12-16(25)4-10-23(21)27/h3-12,18,26,28H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPHPWUTLBUVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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